molecular formula C33H38N4O10 B1669830 Darexaban glucuronide CAS No. 432029-12-4

Darexaban glucuronide

Cat. No.: B1669830
CAS No.: 432029-12-4
M. Wt: 650.7 g/mol
InChI Key: IOUMBCGOXOKZAE-CLIYFGAVSA-N
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Description

Darexaban glucuronide, also known as YM-222714, is the major component in plasma after oral administration of darexaban to humans and is the pharmacologically active metabolite. Darexaban (YM150) is a direct inhibitor of factor Xa. It is an experimental drug that acts as an anticoagulant and antithrombotic to prevent venous thromboembolism after a major orthopaedic surgery, stroke in patients with atrial fibrillation and possibly ischemic events in acute coronary syndrome. It is used in form of the maleate. The development of darexaban was discontinued in September 2011.

Scientific Research Applications

Pharmacological Properties

Darexaban is rapidly metabolized to darexaban glucuronide, which accounts for the majority of its pharmacological activity. The metabolism occurs primarily through glucuronidation in the liver, leading to a long half-life of approximately 14–18 hours for this compound. This metabolite has been shown to effectively inhibit factor Xa, thus playing a crucial role in the anticoagulant effects observed with darexaban therapy .

Venous Thromboembolism Prevention

This compound has been studied for its efficacy in preventing venous thromboembolism (VTE), particularly in patients undergoing major orthopedic surgeries. Clinical trials have demonstrated that darexaban is effective in reducing the incidence of VTE compared to placebo, with a favorable safety profile regarding bleeding events .

Atrial Fibrillation

The compound has also been explored for its potential use in patients with atrial fibrillation, where it can reduce the risk of thromboembolic events such as stroke. By inhibiting factor Xa, this compound helps prevent clot formation in the atria of the heart .

Acute Coronary Syndrome

In patients with acute coronary syndrome (ACS), darexaban was evaluated alongside standard dual antiplatelet therapy. While it showed promise in reducing thrombotic events, it was associated with an increased risk of bleeding, which raised concerns about its combined use with antiplatelet agents .

Safety Profile and Drug Interactions

Research indicates that this compound has a low potential for significant drug-drug interactions due to its metabolic pathways. Studies have shown that co-administration with rifampicin, a potent inducer of CYP3A4 and P-glycoprotein, did not significantly alter the pharmacokinetics of this compound . This suggests that darexaban and its metabolite may be safely used in various clinical settings without major concerns regarding interactions.

RUBY-1 Trial

In the RUBY-1 trial, darexaban was tested in ACS patients to evaluate its safety and efficacy. Although bleeding rates were higher compared to placebo, no significant improvement in ischemic outcomes was observed. This trial highlighted the need for careful consideration when using anticoagulants in conjunction with antiplatelet therapies .

Efficacy in Asian Populations

A study focusing on Asian patients undergoing total hip or knee arthroplasty demonstrated that darexaban effectively reduced VTE incidence while maintaining a low rate of adverse events related to bleeding. This underscores the drug's applicability across different demographics .

Properties

CAS No.

432029-12-4

Molecular Formula

C33H38N4O10

Molecular Weight

650.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(4-methoxybenzoyl)amino]-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C33H38N4O10/c1-36-15-4-16-37(18-17-36)21-11-7-19(8-12-21)31(42)35-25-23(34-30(41)20-9-13-22(45-2)14-10-20)5-3-6-24(25)46-33-28(40)26(38)27(39)29(47-33)32(43)44/h3,5-14,26-29,33,38-40H,4,15-18H2,1-2H3,(H,34,41)(H,35,42)(H,43,44)/t26-,27-,28+,29-,33+/m0/s1

InChI Key

IOUMBCGOXOKZAE-CLIYFGAVSA-N

SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

Isomeric SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C5=CC=C(C=C5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YM-222714;  YM 222714;  YM222714;  Darexaban glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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